molecular formula C7H13NO2 B8189960 (3R,6S)-6-Methylpiperidine-3-carboxylic acid

(3R,6S)-6-Methylpiperidine-3-carboxylic acid

Cat. No.: B8189960
M. Wt: 143.18 g/mol
InChI Key: ITWDDDADSFZADI-NTSWFWBYSA-N
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Description

(3R,6S)-6-Methylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a carboxylic acid functional group. The compound’s stereochemistry, denoted by the (3R,6S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-Methylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method starts with D-glutamine as a precursor, which undergoes several steps including cyclization and reduction to form the desired piperidine derivative . Another approach involves the use of chiral auxiliaries or asymmetric hydrogenation to achieve the specific stereochemistry required .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-Methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,6S)-6-Methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereospecific biological processes.

    Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological conditions due to its piperidine backbone.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial catalysts.

Mechanism of Action

The mechanism of action of (3R,6S)-6-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, often enzymes or receptors, where its stereochemistry plays a critical role. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,6S)-6-Methylpiperidine-3-carboxylic acid apart is its specific combination of stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound in both research and industrial applications, particularly in the synthesis of chiral drugs and complex organic molecules.

Properties

IUPAC Name

(3R,6S)-6-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDDDADSFZADI-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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